molecular formula C6H8N4O2 B8483497 methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate

methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate

Cat. No.: B8483497
M. Wt: 168.15 g/mol
InChI Key: LZEAULAJJYWKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Comparison with Similar Compounds

Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate

InChI

InChI=1S/C6H8N4O2/c1-12-6(11)4-2-3-5-7-8-9-10(4)5/h4H,2-3H2,1H3

InChI Key

LZEAULAJJYWKPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=NN=NN12

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of starting methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate (900 mg, 6.04 mmol) in 4 mL of acetic acid was added sodium azide (975 mg, 12.08 mmol) and the resulting suspension heat to 60° C. and stirred vigorously for 48 h. The solution was cooled to room temperature and diluted with 35 mL of ethyl ether. Solid potassium carbonate was added to the solution which was stirred at room temperature for 20 min. The solids were filtered off via fritted funnel, washed with cool ethyl ether and concentrated under vacuum. Solid precipitated during concentration and was filtered off after concentrating to one-fifth volume. The solids were washed once with cold ether (3 mL) and dried under high vacuum overnight to afford the title compound (308 mg, 31%). LC-MS: m/z (ES)=169 (MH)+.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
975 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
31%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.